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Compound of Interest

Compound Name: octahydropyrrolo[3,4-C]pyrrole

Cat. No.: B1259266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and lipophilicity of the

parent octahydropyrrolo[3,4-c]pyrrole compound, a key heterocyclic scaffold in medicinal

chemistry. Due to a lack of extensive, publicly available experimental data for the unsubstituted

parent compound, this document presents a combination of computational data, qualitative

solubility information, and detailed, standardized experimental protocols for the determination

of these critical physicochemical properties. This guide is intended to serve as a valuable

resource for researchers engaged in the design and development of novel therapeutics based

on the octahydropyrrolo[3,4-c]pyrrole core.

Physicochemical Properties of
Octahydropyrrolo[3,4-c]pyrrole
The octahydropyrrolo[3,4-c]pyrrole core is a bicyclic diamine with the molecular formula

C₆H₁₂N₂ and a molecular weight of 112.17 g/mol . Its structure and key identifiers are

summarized in the table below.
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Parameter Value Source

Molecular Formula C₆H₁₂N₂ PubChem[1]

Molecular Weight 112.17 g/mol PubChem[1]

CAS Number 5840-00-6 Santa Cruz Biotechnology[2]

IUPAC Name
1,2,3,3a,4,5,6,6a-

octahydropyrrolo[3,4-c]pyrrole
PubChem[1]

Lipophilicity
Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and

excretion (ADME) profile, is typically expressed as the logarithm of the partition coefficient

(logP) between octanol and water.

Computational Lipophilicity Data
While experimental logP data for the parent octahydropyrrolo[3,4-c]pyrrole is not readily

available in the literature, a computationally derived value has been reported.

Parameter Value Method Source

XLogP3 -0.6 Computed PubChem[1]

The negative XLogP3 value suggests that the octahydropyrrolo[3,4-c]pyrrole parent

compound is predicted to be hydrophilic, exhibiting a preference for the aqueous phase over

the lipid phase. This is consistent with the presence of two secondary amine groups, which are

capable of hydrogen bonding with water.

Experimental Protocol for logP/logD Determination: The
Shake-Flask Method
The "gold standard" for experimental logP determination is the shake-flask method.[3] This

method directly measures the distribution of a compound between n-octanol and an aqueous

buffer. For ionizable compounds, the distribution coefficient (logD) is measured at a specific pH,

typically 7.4 to mimic physiological conditions.
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Methodology:

Preparation of Pre-saturated Solvents: n-Octanol is saturated with the aqueous buffer (e.g.,

phosphate-buffered saline, PBS, pH 7.4), and the aqueous buffer is saturated with n-octanol

by vigorously mixing them for 24 hours, followed by a separation period.

Compound Preparation: A stock solution of the test compound is prepared in a suitable

solvent (e.g., DMSO).

Partitioning: A small aliquot of the compound's stock solution is added to a mixture of the pre-

saturated n-octanol and aqueous buffer in a vial.

Equilibration: The vial is shaken for a set period (e.g., 2-24 hours) to allow for the compound

to reach equilibrium between the two phases.

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol

and aqueous layers.

Quantification: The concentration of the compound in each phase is determined using a

suitable analytical method, such as high-performance liquid chromatography with UV

detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

Calculation: The logD is calculated using the following formula: logD = log₁₀ (

[Compound]octanol / [Compound]aqueous )
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Workflow for Shake-Flask logD Determination
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Caption: Workflow for Shake-Flask logD Determination.

Solubility
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Solubility is a crucial factor for in vitro assay performance and in vivo bioavailability. The

presence of two basic nitrogen atoms in the octahydropyrrolo[3,4-c]pyrrole scaffold suggests

that its aqueous solubility will be pH-dependent.

Qualitative Solubility
Limited qualitative information suggests that the octahydropyrrolo[3,4-c]pyrrole parent

compound is soluble in water, alcohol, and ether. The hydrochloride salt form is noted to have

enhanced solubility in polar solvents, which is a common strategy to improve the aqueous

solubility of basic compounds.

Experimental Protocols for Aqueous Solubility
Determination
Aqueous solubility can be determined under either kinetic or thermodynamic conditions.

3.2.1. Thermodynamic Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound. This is

determined by measuring the concentration of a saturated solution that is in equilibrium with its

solid phase.

Methodology:

Compound Addition: An excess amount of the solid compound is added to a specific volume

of aqueous buffer (e.g., PBS, pH 7.4) in a vial.

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant

temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium

is reached.

Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

Quantification: The concentration of the dissolved compound in the clear supernatant or

filtrate is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

Result Reporting: The solubility is reported in units such as µg/mL or µM.
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Workflow for Thermodynamic Solubility Assay
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Caption: Workflow for Thermodynamic Solubility Assay.

3.2.2. Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the

solubility of compounds prepared from a DMSO stock solution. It measures the concentration

at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the

compound.
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Methodology:

Stock Solution: A concentrated stock solution of the test compound is prepared in DMSO.

Serial Dilution: A small volume of the DMSO stock is added to an aqueous buffer in a

microplate well and then serially diluted.

Incubation: The plate is incubated for a shorter period (e.g., 1-2 hours) at a controlled

temperature.

Precipitation Detection: The formation of precipitate is detected by methods such as

nephelometry (light scattering) or by filtering the solution and measuring the concentration of

the dissolved compound in the filtrate via UV spectroscopy or LC-MS.

Result Reporting: The kinetic solubility is reported as the concentration at which precipitation

is observed.
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Workflow for Kinetic Solubility Assay
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Caption: Workflow for Kinetic Solubility Assay.

Conclusion
The octahydropyrrolo[3,4-c]pyrrole scaffold, based on computational data and qualitative

assessments, is a hydrophilic core. The presence of two basic nitrogen atoms provides

opportunities for salt formation to further enhance aqueous solubility. For drug development

programs utilizing this scaffold, it is imperative to experimentally determine the lipophilicity and
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solubility of lead compounds. The detailed protocols provided in this guide offer a standardized

approach for generating this critical data, enabling a more informed and efficient drug discovery

and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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